![molecular formula C24H34O7 B14379405 17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol CAS No. 90213-16-4](/img/structure/B14379405.png)
17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol is a complex organic compound that features a biphenyl group linked to a heptaoxaheptadecanol chain. This compound is notable for its unique structure, which combines the aromatic properties of biphenyl with the flexibility and solubility characteristics of polyether chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol typically involves the reaction of a biphenyl derivative with a polyether chain. One common method involves the use of 1-([1,1’-biphenyl]-4-yl)ethan-1-one, which is reacted with a polyether chain under reflux conditions in a mixture of petroleum ether and methanol . The reaction is facilitated by the presence of a base, such as sodium hydride, which deprotonates the hydroxyl group, allowing it to attack the electrophilic carbon of the biphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its solubility and biocompatibility.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol involves its interaction with specific molecular targets. The biphenyl group can interact with aromatic amino acids in proteins, while the polyether chain can form hydrogen bonds with polar residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two benzene rings linked by a single bond.
Polyethylene glycol (PEG): A polyether compound with similar solubility properties but lacking the aromatic biphenyl group.
Phenoxyethanol: Contains a phenyl group linked to an ethylene glycol chain, similar in structure but shorter and less complex.
Uniqueness
17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol is unique due to its combination of aromatic and polyether characteristics. This dual nature allows it to interact with a wide range of molecular targets, making it versatile in various applications .
Propriétés
Numéro CAS |
90213-16-4 |
|---|---|
Formule moléculaire |
C24H34O7 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(4-phenylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H34O7/c25-10-11-26-12-13-27-14-15-28-16-17-29-18-19-30-20-21-31-24-8-6-23(7-9-24)22-4-2-1-3-5-22/h1-9,25H,10-21H2 |
Clé InChI |
CFIRDVJBHIUNFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)

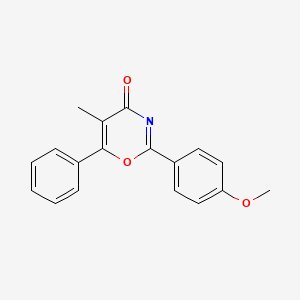
![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)

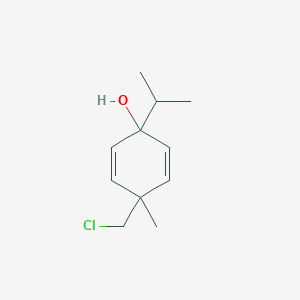
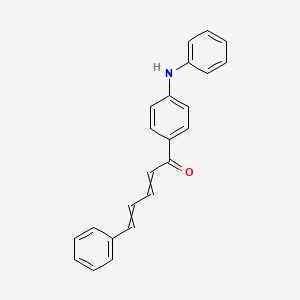
![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)
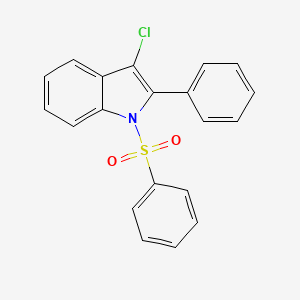
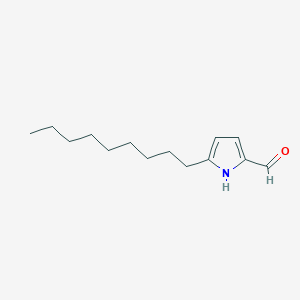
![Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-](/img/structure/B14379390.png)

![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)
